molecular formula C11H8BrNO3 B183943 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione CAS No. 6284-26-0

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione

Cat. No.: B183943
CAS No.: 6284-26-0
M. Wt: 282.09 g/mol
InChI Key: AZJGOLHFNVIVMO-UHFFFAOYSA-N
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Safety and Hazards

Due to a lack of specific toxicity and safety data, the toxicity and risk assessment of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione are not clear . When handling and processing this compound, general laboratory safety standards should be followed, including wearing appropriate personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione are the human dopamine receptors , specifically the D2 receptor . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.

Mode of Action

This compound interacts with its targets by binding to the allosteric site of the dopamine receptor D2 . The binding energy, denoted as ∆G, is used to assess the affinity of the compound for its target . The interaction with the receptor can lead to changes in the receptor’s activity, potentially modulating the signaling pathways it is involved in.

Biochemical Pathways

Given its interaction with dopamine receptors, it is likely to influencedopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control, reward, and mood regulation.

Pharmacokinetics

The compound was tested in silico to predict its affinities and some pharmacokinetic parameters .

Result of Action

Biochemical Analysis

Biochemical Properties

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases (GSTs). The interaction with GSTs suggests that this compound may influence the detoxification processes within cells. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein function and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules, this compound can induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation . Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA, causing changes in gene expression and potentially leading to cell cycle arrest or apoptosis . The binding interactions with biomolecules, such as proteins and nucleic acids, are critical for the compound’s biological activity and its ability to modulate cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods. Degradation products may form over time, potentially altering its biological effects. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing tumor growth and enhancing antioxidant defenses. At higher doses, toxic effects may occur, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. This compound interacts with enzymes such as cytochrome P450s and GSTs, which play key roles in the metabolism of xenobiotics and endogenous compounds . The interactions with these enzymes can influence metabolic flux and alter the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, such as the mitochondria or endoplasmic reticulum, influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of deep eutectic solvents (DES) synthesized using conventional heating and concentrated solar radiation . Another method includes solventless reactions, which are relatively quick and environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as solventless reactions and the use of green chemistry principles are increasingly being adopted to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted isoindoline-1,3-dione compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is unique due to its specific bromo-substituted oxopropyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(3-bromo-2-oxopropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJGOLHFNVIVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278424
Record name 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6284-26-0
Record name 6284-26-0
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Record name 6284-26-0
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Record name 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Synthesis routes and methods I

Procedure details

Commercially available phthalimidoacetone (2.0 g, 9.8522 mmol), under a nitrogen atmosphere, was taken up in diethylene glycol (13 mL) and cooled to 0° C. in an ice bath. Bromine (0.51 mL, 9.9242 mmol) was added dropwise. The reaction was shielded from light, allowed to reach ambient temperature, and stirred overnight. LCMS: (M+H)+=282.0.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of phthalimidoacetone ethylene ketal (2.47 g, 10 mmole) in 10 mlof diethylene glycol is heated on a steambath. To this hot solution bromine(1.6 g, 10 mmole) is added dropwise under nitrogen. The reaction mixture iscooled to room temperature and is quenched in 20 ml hexane. To this mixtureis added solid sodium carbonate followed by chloroform and ice water. The organic layer is separated and the aqueous layer is extracted 3 times withchloroform. The chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated in vacuo. The residue is crystallized from ethyl acetate/hexane to afford 2 g (55%) of (3-phthalimidoacetonyl)bromide, ethylene ketal as white prisms of melting point 139°-141° C. An analytical sample has a melting point of 140°-141° C.
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of phthalimidoacetone (4.04 g, 19.9 mmol) in methanol (100 mL) was added urea (1.19 g, 19.9 mmol) and bromine (3.18 g, 19.9 mmol) and the resulting solution was stirred at room temperature overnight. The reaction was concentrated in vacuo and the residue taken up in DCM (150 mL) and water (50 mL). The layers were separated and the organic layer was dried, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (EA/hexanes=0/100→50/50) to give 159 mg (3% yield) of the title compound. 1H NMR (300 MHz, CDCl3) δ: 7.90-7.86 (m, 2H), 7.79-7.73 (m, 2H), 4.78 (s, 2H), 4.01 (s, 2H).
Quantity
4.04 g
Type
reactant
Reaction Step One
Name
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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